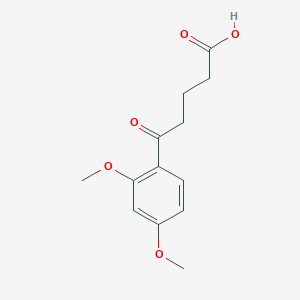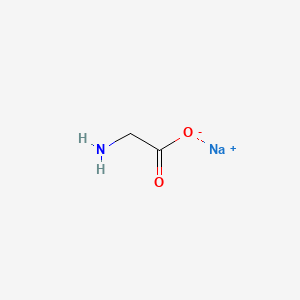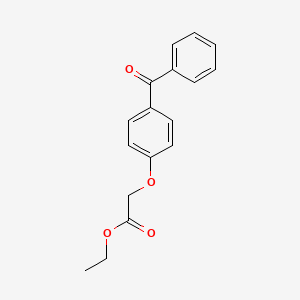
Ethyl-5-(tert-Butyl)-1H-Indol-2-carboxylat
Übersicht
Beschreibung
Ethyl 5-tert-butyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by the presence of an ethyl ester group at the 2-position and a tert-butyl group at the 5-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-tert-butyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
Target of Action
Ethyl 5-tert-butyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound likely has diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
Ethyl 5-tert-butyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 5-tert-butyl-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as glycogen synthase kinase-3 beta (GSK-3β) and cholecystokinin-2 receptor antagonists . These interactions are crucial for the compound’s biological activity, as they can modulate signaling pathways and cellular processes.
Cellular Effects
Ethyl 5-tert-butyl-1H-indole-2-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including ethyl 5-tert-butyl-1H-indole-2-carboxylate, have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, these compounds can modulate inflammatory responses and exhibit antimicrobial activity, further highlighting their potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of ethyl 5-tert-butyl-1H-indole-2-carboxylate involves its interaction with specific biomolecules, leading to various biological effects. The compound can bind to enzymes and receptors, inhibiting or activating their activity. For instance, ethyl 5-tert-butyl-1H-indole-2-carboxylate has been shown to inhibit GSK-3β, a key enzyme involved in various signaling pathways . This inhibition can result in altered gene expression and cellular responses, contributing to the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-tert-butyl-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including ethyl 5-tert-butyl-1H-indole-2-carboxylate, can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 5-tert-butyl-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, ethyl 5-tert-butyl-1H-indole-2-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
Ethyl 5-tert-butyl-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of ethyl 5-tert-butyl-1H-indole-2-carboxylate within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic potential and toxicity.
Subcellular Localization
Ethyl 5-tert-butyl-1H-indole-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-tert-butyl-1H-indole-2-carboxylate typically involves the construction of the indole ring followed by the introduction of the tert-butyl and ethyl ester groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The ethyl ester group is then introduced through esterification with ethanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of ethyl 5-tert-butyl-1H-indole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-tert-butyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-carbinols.
Substitution: Halogenated or nitrated indole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-methylindole-2-carboxylate
- tert-Butyl 1-indolecarboxylate
- Indole-3-acetic acid
Uniqueness
Ethyl 5-tert-butyl-1H-indole-2-carboxylate is unique due to the presence of both the tert-butyl and ethyl ester groups, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with biological targets. The ethyl ester group can enhance the compound’s solubility and facilitate its incorporation into more complex molecules .
Eigenschaften
IUPAC Name |
ethyl 5-tert-butyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-5-18-14(17)13-9-10-8-11(15(2,3)4)6-7-12(10)16-13/h6-9,16H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMVLLISCAWCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225839 | |
| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-18-1 | |
| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194490-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


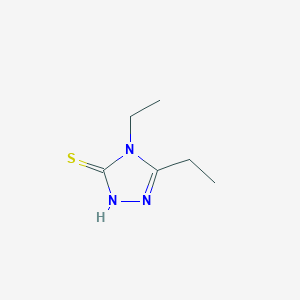
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)
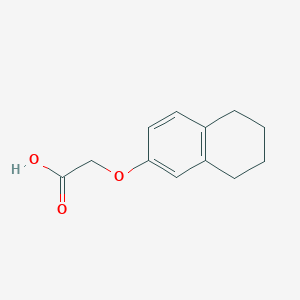
![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)
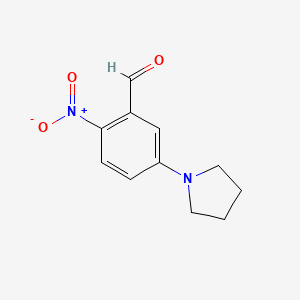
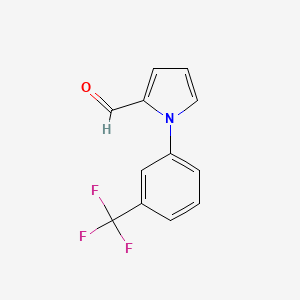
![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)

